6-(tert-butyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
Overview
Description
The compound is a derivative of cinnolinone, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in many fields, including medicine and materials science .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic methods, such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. For example, the tert-butyl group is known for its unique reactivity pattern, which includes resistance to acid and base catalyzed reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. For example, the melting point, boiling point, and solubility can be measured experimentally .Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on closely related compounds, such as 3-tert-butyl-7,7-dimethyl-1-phenyl-5,6,7,8-tetrahydroimidazo[3,4-b]quinolin-5-one and its analogs, has revealed insights into their molecular structures and hydrogen bonding patterns. These compounds exhibit planarity in certain molecular portions and are linked into chains by hydrogen bonds, suggesting a potential interest in crystal engineering and the study of molecular interactions (Low et al., 2004).
Synthetic Methodologies
Efforts in synthetic chemistry have led to the development of efficient protocols for the synthesis of related compounds, such as cryptophycin-24 (Arenastatin A), which involves a component with a similar tert-butyl group. This research underscores the compound's relevance in synthesizing structurally complex and biologically significant molecules (Eggen et al., 2000).
Biocatalysis
The compound tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for certain statins, has been synthesized via biocatalysis, demonstrating the utility of related tert-butyl compounds in medicinal chemistry and drug synthesis (Liu et al., 2018).
Chemical Rearrangements and Tautomerism
Studies on compounds like 5-chloro-3,4-dihydrobenzo[f]quinoxalin6(2H)-one, which share structural motifs with the compound of interest, offer insights into chemical rearrangements and tautomerism. This could be relevant for understanding reaction mechanisms and designing novel synthetic pathways (Gómez et al., 2013).
Antitumor Activity and Marine Drugs
Research into 4H-Chromene-2-carboxylic acid ester derivatives, similar in structural complexity to the compound , has implications for antitumor activity and the development of marine drugs. This highlights the potential for related compounds in pharmacological applications (Li et al., 2013).
Mechanism of Action
Target of Action
Compounds with a tert-butyl group have been known to exhibit unique reactivity patterns and have implications in various biosynthetic and biodegradation pathways .
Mode of Action
It’s worth noting that compounds with a tert-butyl group, such as tert-butylhydroquinone (tbhq) and its oxidation product, tert-butylbenzoquinone (tbbq), have been reported to have antibacterial activity .
Biochemical Pathways
The tert-butyl group has been associated with various chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
Result of Action
Compounds with a tert-butyl group have been associated with various biological activities, including antibacterial properties .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-tert-butyl-5,6,7,8-tetrahydro-2H-cinnolin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)9-4-5-10-8(6-9)7-11(15)14-13-10/h7,9H,4-6H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLPYOXFZAYSLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=NNC(=O)C=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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